1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDQPXWDPLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 260.11 g/mol. This compound features a four-membered nitrogen heterocyclic structure known as azetidine, combined with a 3,4-dichlorophenylmethyl group. Its unique structural characteristics suggest potential applications in medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that azetidine derivatives can influence enzyme activity and protein function by mimicking amino acids or by substituting them in protein synthesis. For instance, azetidine-2-carboxylic acid has been shown to replace proline in proteins, leading to alterations in protein conformation and function.
Key Mechanisms:
- Enzyme Inhibition: The compound may bind to active or allosteric sites on enzymes, altering their activity.
- Neurotransmission Modulation: Interaction with glycine receptors has been noted, affecting neurotransmission processes.
- Cell Signaling Pathway Influence: It plays a role in modulating pathways involved in immune responses and cellular signaling.
In Vitro Studies
Recent studies have explored the cytotoxic effects of azetidine derivatives, including this compound. These studies typically assess the compound's ability to induce apoptosis in cancer cell lines.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | SiHa | Cytotoxic | Induction of apoptosis through caspase activation |
| Study B | B16F10 | Cytotoxic | Inhibition of cell cycle genes leading to apoptosis |
In one notable study, azetidine derivatives demonstrated selective cytotoxicity towards neoplastic cells while sparing normal cells. The mechanism involved specific gene overexpression related to cytoskeletal regulation and apoptosis induction .
Case Studies
A recent case study examined the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and revealed that higher concentrations led to increased apoptosis markers.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Azetidine-2-carboxylic acid | Proline analog with significant biological activity | |
| 1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid | Enhanced potential as a bioactive compound | |
| 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | More complex derivative with additional functional groups |
The presence of the dichlorophenyl group in this compound is believed to enhance its biological activity compared to simpler azetidine derivatives.
Scientific Research Applications
The compound exhibits notable biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, influencing enzyme activity and protein function. Key mechanisms include:
- Enzyme Inhibition : The compound may bind to active or allosteric sites on enzymes, altering their activity.
- Neurotransmission Modulation : Interaction with glycine receptors has been noted, affecting neurotransmission processes.
- Cell Signaling Pathway Influence : It plays a role in modulating pathways involved in immune responses and cellular signaling.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The following table summarizes some findings:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | SiHa | Cytotoxic | Induction of apoptosis through caspase activation |
| Study B | B16F10 | Cytotoxic | Inhibition of cell cycle genes leading to apoptosis |
These studies indicate that 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid can induce apoptosis selectively in neoplastic cells while sparing normal cells.
Material Science Applications
The compound's unique properties also make it suitable for applications in material science. Its azetidine structure can be utilized in the synthesis of polymers and other materials with specific functionalities. The presence of the dichlorophenyl group enhances its reactivity and potential utility in various chemical reactions.
A recent case study focused on the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. MTT assays were employed to quantify cell viability, revealing that higher concentrations led to increased markers of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Chlorophenyl)azetidine-3-carboxylic Acid
- Structure : Differs by having a single chlorine substituent on the phenyl ring (4-Cl vs. 3,4-diCl).
- Bioactivity: Reduced halogenation may lower binding affinity to hydrophobic enzyme pockets or receptors.
- Similarity Score : 0.62 (structural similarity based on ) .
Azetidine-3-carboxylic Acid
- Structure : Lacks the dichlorobenzyl group entirely.
- Key Differences :
- Functional Impact : The dichlorobenzyl group in the target compound likely enhances target selectivity in biological systems.
1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic Acid
- Structure : Replaces the azetidine ring with an indazole system.
- Key Differences :
- Solubility : The indazole ring reduces polarity, leading to lower solubility in polar solvents compared to the azetidine analog .
- Biological Activity : Indazole derivatives are often associated with kinase inhibition or anticancer activity, suggesting divergent pharmacological pathways compared to azetidine-based compounds .
Physicochemical and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends | Potential Applications |
|---|---|---|---|---|---|
| 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid | C₁₁H₁₁Cl₂NO₂ | 278.12 g/mol | 3,4-diCl-benzyl, azetidine | Moderate in polar solvents | Medicinal chemistry, enzyme modulation |
| 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | C₁₀H₁₀ClNO₂ | 227.64 g/mol | 4-Cl-benzyl, azetidine | Higher in polar solvents | Intermediate in organic synthesis |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 117.10 g/mol | None (parent structure) | High in water | Laboratory reagent, peptide synthesis |
| 1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic acid | C₁₆H₁₀Cl₂N₂O₂ | 333.17 g/mol | 3,4-diCl-benzyl, indazole | Low in polar solvents | Kinase inhibition, anticancer research |
Preparation Methods
Improved Process via Triflation and Intramolecular Cyclization
A notable improved synthesis is described in patent WO2004035538A1, which avoids toxic reagents such as cyanide and epichlorohydrin used in earlier methods. The process includes:
- Triflation of diethylbis(hydroxymethyl)malonate : This step converts the diol precursor into a triflate derivative, which is a good leaving group facilitating ring closure.
- Intramolecular cyclization : Using an amine base, the triflated intermediate undergoes cyclization to form the azetidine ring.
- Decarboxylation : This step yields the monoacid azetidine-3-carboxylic acid.
- Hydrogenation : Final hydrogenation reduces any unsaturated intermediates to give the desired azetidine-3-carboxylic acid.
This method is operationally simpler, economically viable, and scalable, with reported yields of approximately 86% for the diester intermediate stage. The reaction conditions typically involve mild temperatures (around room temperature or slightly higher) and solvents such as methanol, ethanol, or acetonitrile. Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine are used to facilitate the ring closure and subsequent steps.
Alternative Historical Methods
Earlier methods, as referenced in the literature (e.g., Anderson et al., J. Org. Chem., 1972), involved:
- Use of cyanide or epichlorohydrin reagents.
- Multi-step sequences with lower overall productivity.
- Less environmentally friendly reagents and more complex purification.
These methods are less preferred for industrial scale due to toxicity and operational complexity.
Summary of Key Preparation Steps and Conditions
Research Findings and Practical Notes
- The improved triflation and cyclization method reduces hazardous waste and operational hazards, making it suitable for large-scale pharmaceutical manufacturing.
- Choice of base and solvent critically affects yield and purity; mild bases and protic solvents favor clean cyclization and minimize side reactions.
- Alkylation must be carefully controlled to avoid over-alkylation or ring opening; temperature and stoichiometry optimization are essential.
- Final hydrolysis conditions should be mild enough to preserve the azetidine ring integrity while ensuring complete conversion to the acid form.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Mannich reactions or nucleophilic substitution between azetidine-3-carboxylic acid derivatives and 3,4-dichlorobenzyl halides. Key factors include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
-
Catalysis : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating intermediates .
-
Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .
-
Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity.
Parameter Optimal Range Impact on Yield Solvent DMF +25% vs. THF Catalyst K₂CO₃ +30% vs. NaHCO₃ Temp. 70°C +15% vs. RT
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns via ¹H-NMR (e.g., azetidine ring protons at δ 3.5–4.0 ppm, dichlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching theoretical molecular weights (e.g., ~284.1 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : Azetidine ring puckering or proton exchange in solution. Use variable-temperature NMR to identify dynamic processes .
- Impurity Interference : Compare HPLC retention times with standards (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optimize geometry .
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer : Apply a 2³ factorial design to test:
- Variables : Solvent (DMF vs. MeCN), catalyst (K₂CO₃ vs. Cs₂CO₃), temperature (60°C vs. 80°C).
- Response Surface Analysis : Identify interactions (e.g., DMF + K₂CO₃ at 80°C maximizes yield) .
- Validation : Replicate central points to confirm robustness (RSD <5%) .
Q. What computational approaches predict the bioactivity or pharmacokinetics of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with azetidine-binding pockets) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP ~2.5), CYP450 inhibition, and bioavailability .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Data Analysis and Ecological Considerations
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Conduct tiered assessments:
QSAR Modeling : Use ECOSAR or TEST to predict acute aquatic toxicity (e.g., LC50 for fish) .
Microtox Assay : Measure inhibition of Vibrio fischeri bioluminescence (EC50 <100 mg/L indicates high toxicity) .
Degradation Studies : Monitor hydrolysis (pH 4–9 buffers, 25–50°C) and UV/Vis spectroscopy for byproduct identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
